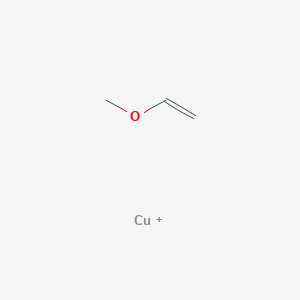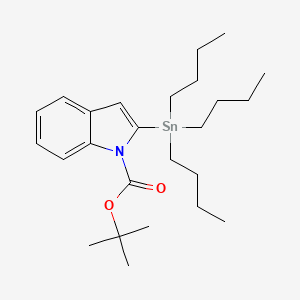![molecular formula C15H22N2O2 B12546187 2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine CAS No. 672912-58-2](/img/structure/B12546187.png)
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is an organic compound that features a pyridine ring substituted with a 2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]carbonyl} group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable pyridine derivative. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate can then be reacted with a pyridine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone or iodine.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxone, iodine
Reduction: Hydrazine, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine has several applications in scientific research:
Chemistry: Used as a hindered base in organic synthesis and as a precursor to other reactive intermediates.
Medicine: Investigated for its potential use in drug development and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of light stabilizers and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine exerts its effects is not fully understood. it is believed to interact with molecular targets through its pyridine ring and the steric hindrance provided by the tetramethylpiperidinyl group. These interactions can influence various biochemical pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar applications
Uniqueness
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is unique due to its combination of a pyridine ring and a sterically hindered piperidine group. This structure imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and industrial chemistry.
Propriétés
Numéro CAS |
672912-58-2 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2)9-7-10-15(3,4)17(14)19-13(18)12-8-5-6-11-16-12/h5-6,8,11H,7,9-10H2,1-4H3 |
Clé InChI |
VGHGGMZKAOEEHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1OC(=O)C2=CC=CC=N2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)



![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)

![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)

![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)



![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)

